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Compound of Interest

Compound Name: SCO-PEG2-Maleimide

Cat. No.: B12369115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SCO-PEG2-Maleimide is a heterobifunctional crosslinker designed for the precise and efficient

conjugation of biomolecules. It incorporates two distinct reactive functionalities: a strained

cyclooctyne (SCO) group and a maleimide group, separated by a hydrophilic polyethylene

glycol (PEG) spacer. This unique architecture enables a powerful, two-step conjugation

strategy.

The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in

cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is

highly efficient under mild, physiological conditions.

The SCO group facilitates copper-free click chemistry, specifically the Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC), reacting with azide-containing molecules. This bioorthogonal

reaction is characterized by its high selectivity and biocompatibility, as it does not require a

cytotoxic copper catalyst.

The integrated PEG2 spacer enhances the solubility and reduces the potential for aggregation

of the resulting conjugate.[1] These features make SCO-PEG2-Maleimide an invaluable tool in

the development of complex biomolecular structures, particularly in the field of antibody-drug

conjugates (ADCs).[1][2]
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Chemical Properties and Specifications
Property Value Reference

Molecular Formula C₂₂H₃₁N₃O₇

Molecular Weight 449.5 g/mol

CAS Number 2141976-23-8

Appearance White to off-white solid

Solubility
Soluble in aqueous buffers,

DMSO, DMF

Storage

Store at -20°C, desiccated.

Avoid frequent freeze-thaw

cycles.

Purity >95%

Reaction Scheme
The dual reactivity of SCO-PEG2-Maleimide allows for a sequential conjugation strategy. First,

the maleimide group is reacted with a thiol-containing biomolecule (e.g., an antibody).

Subsequently, the SCO group on the biomolecule-linker conjugate is reacted with an azide-

functionalized payload (e.g., a cytotoxic drug) via copper-free click chemistry.
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Step 1: Thiol-Maleimide Conjugation

Step 2: Copper-Free Click Chemistry (SPAAC)
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Sequential conjugation strategy using SCO-PEG2-Maleimide.

Experimental Protocols
Protocol 1: Conjugation of SCO-PEG2-Maleimide to a
Thiol-Containing Protein (e.g., Monoclonal Antibody)
This protocol details the first step of the conjugation, attaching the linker to a protein via its

maleimide group.

Materials:

Thiol-containing protein (e.g., monoclonal antibody)

SCO-PEG2-Maleimide

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA.

It is critical to use a sulfhydryl-free buffer.
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Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide

bonds to generate free thiols. Dithiothreitol (DTT) can also be used, but must be removed

prior to adding the maleimide reagent.

Quenching solution: 1 M N-ethylmaleimide or 1 M L-cysteine in PBS.

Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or

dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

Anhydrous DMSO or DMF for preparing the linker stock solution.

Procedure:

Protein Preparation:

If the protein does not have accessible free thiols, disulfide bonds can be partially

reduced. For antibodies, hinge-region disulfides can be selectively reduced.

Dissolve the protein in conjugation buffer to a concentration of 1-10 mg/mL.

To reduce disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution

and incubate at room temperature for 30-60 minutes.

Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.

SCO-PEG2-Maleimide Stock Solution Preparation:

Immediately before use, prepare a 10 mM stock solution of SCO-PEG2-Maleimide in

anhydrous DMSO or DMF.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the SCO-PEG2-Maleimide stock solution to the

prepared protein solution. The optimal ratio should be determined empirically for each

specific protein.

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with

gentle stirring or rotation. Protect from light if the payload is light-sensitive.
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Quenching (Optional but Recommended):

To cap any unreacted maleimide groups on the protein, add a 2-fold molar excess of N-

ethylmaleimide or L-cysteine relative to the initial amount of SCO-PEG2-Maleimide.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess, unreacted SCO-PEG2-Maleimide and other small molecules by size-

exclusion chromatography or dialysis.

The purified protein-SCO conjugate is now ready for the subsequent click chemistry

reaction or for storage.

Protocol 2: Copper-Free Click Chemistry Reaction with
an Azide-Functionalized Molecule
This protocol describes the second step, conjugating an azide-containing payload to the SCO-

functionalized protein.

Materials:

Purified protein-SCO conjugate from Protocol 1.

Azide-functionalized molecule (e.g., cytotoxic drug, fluorescent dye).

Reaction Buffer: PBS, pH 7.4.

Procedure:

Preparation of Reactants:

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to

a known concentration.

Ensure the protein-SCO conjugate is in the reaction buffer at a suitable concentration

(typically 1-5 mg/mL).
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Click Reaction:

Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the protein-SCO

conjugate solution.

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The

reaction can also be performed at 37°C to increase the reaction rate.

Purification:

Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography,

hydrophobic interaction chromatography (HIC), or dialysis to remove unreacted azide-

payload and other impurities.

Characterization of the Conjugate
Thorough characterization of the final conjugate is critical to ensure its quality, efficacy, and

safety.
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Parameter
Analytical
Method(s)

Description Reference

Drug-to-Antibody

Ratio (DAR)

Hydrophobic

Interaction

Chromatography

(HIC), Reversed-

Phase High-

Performance Liquid

Chromatography (RP-

HPLC), Mass

Spectrometry (MS),

UV-Vis Spectroscopy

HIC is a powerful

technique to separate

species with different

numbers of

conjugated drugs. MS

provides the exact

mass of the

conjugate, allowing for

precise DAR

determination. UV-Vis

can provide an

average DAR by

measuring the

absorbance of the

protein and the drug.

Purity and

Aggregation

Size-Exclusion

Chromatography

(SEC)

SEC separates

molecules based on

size and is used to

quantify the

monomeric purity and

detect the presence of

aggregates or

fragments.

Conjugation Site

Peptide mapping

using Liquid

Chromatography-

Mass Spectrometry

(LC-MS/MS)

The ADC is digested

into peptides, which

are then analyzed by

LC-MS/MS to identify

the specific cysteine

residues that have

been conjugated.

Residual Free Drug Reversed-Phase

High-Performance

Liquid

RP-HPLC can be

used to separate and

quantify the amount of
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Chromatography (RP-

HPLC)

unconjugated drug

remaining in the final

ADC preparation.

Experimental Workflow for ADC Development
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Workflow for the development of an ADC using SCO-PEG2-Maleimide.
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Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug

conjugate targeting a cancer cell.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cancer Cell

Antibody-Drug Conjugate (ADC)

Tumor-Specific Antigen

1. Binding

ADC-Antigen Complex

Endosome

2. Internalization

Lysosome

3. Trafficking

Drug Release

4. Linker Cleavage

Intracellular Target
(e.g., Microtubules, DNA)

5. Target Binding

Apoptosis
(Cell Death)

6. Cytotoxicity

Click to download full resolution via product page

General mechanism of action for an antibody-drug conjugate.
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Troubleshooting and Considerations
Maleimide Hydrolysis: The maleimide group can hydrolyze in aqueous solutions, especially

at pH > 7.5. Prepare maleimide stock solutions in anhydrous solvent and use them

immediately.

Thiol Oxidation: Free thiols can oxidize to form disulfide bonds. The inclusion of a chelating

agent like EDTA in buffers can help prevent metal-catalyzed oxidation.

Retro-Michael Reaction: The thioether bond formed from the maleimide-thiol reaction can be

susceptible to a reverse reaction, especially in the presence of other thiols like glutathione in

vivo. While generally stable, this should be considered, and the stability of the conjugate

should be assessed.

Steric Hindrance: For large biomolecules, steric hindrance may affect conjugation efficiency.

Optimizing the molar ratio of the linker to the protein is crucial.

Purity of Reagents: Use high-purity reagents to avoid side reactions and ensure the quality

of the final conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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